molecular formula C12H17ClNO3P B3213986 1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine CAS No. 1132709-92-2

1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine

Cat. No.: B3213986
CAS No.: 1132709-92-2
M. Wt: 289.69 g/mol
InChI Key: XTILIKXXKKHOQO-NTEUORMPSA-N
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Description

1-(3-Chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine is a Schiff base characterized by a methanimine backbone (R–C=N–R'), where the nitrogen atom is substituted with a diethoxyphosphorylmethyl group, and the imine carbon is attached to a 3-chlorophenyl moiety. This compound belongs to a broader class of Schiff bases, which are widely studied for their versatility in coordination chemistry, catalytic applications, and bioactivity.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClNO3P/c1-3-16-18(15,17-4-2)10-14-9-11-6-5-7-12(13)8-11/h5-9H,3-4,10H2,1-2H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTILIKXXKKHOQO-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN=CC1=CC(=CC=C1)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/N=C/C1=CC(=CC=C1)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine typically involves the reaction of 3-chlorobenzaldehyde with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which subsequently undergoes condensation with an amine to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The diethoxyphosphoryl group in the target compound contrasts with substituents in structurally related Schiff bases:

Compound Name Substituents on N-Atom Key Structural Features Evidence ID
1-(3-Chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine Diethoxyphosphorylmethyl Polar phosphoryl group enhances H-bonding N/A
1-(3-Chlorophenyl)-N-(pyridine-2-yl)methanimine Pyridine ring Aromatic N-heterocycle aids metal chelation
(E)-N-(3-Chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine Nitro and piperidine groups Electron-withdrawing nitro enhances reactivity
1-(4-Chlorophenyl)-N-(naphthalen-1-yl)methanimine Naphthyl group Extended conjugation increases lipophilicity
  • Electronic Effects : The phosphoryl group acts as a strong electron-withdrawing moiety, reducing electron density at the imine nitrogen compared to pyridine or aryl substituents. This may alter redox behavior and catalytic activity.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Halogen-substituted analogs (e.g., 4-chlorophenyl derivatives in ) exhibit significant dihedral angles (~56°) between aromatic planes, stabilized by C–H⋯N and π-π interactions. The phosphoryl group in the target compound may instead form P=O⋯H–C hydrogen bonds, influencing crystal lattice stability.
  • Melting Points and Solubility : Phosphorylated Schiff bases are expected to have higher melting points and lower organic solubility compared to halogenated or alkylated analogs due to increased polarity.

Data Tables

Table 1: Physicochemical Properties of Selected Schiff Bases

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
1-(3-Chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine ~300 (estimated) >150 (predicted) Moderate in DMSO, acetone
1-(4-Chlorophenyl)-N-(naphthalen-1-yl)methanimine 292.7 160–162 Low in water, high in DCM
(E)-N-(3-Chlorophenyl)-1-(5-nitrophenyl)methanimine 275.7 126–127 Soluble in chloroform

Biological Activity

1-(3-Chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine, also referred to as N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methanimine group linked to a 3-chlorophenyl ring and a bis(diethoxyphosphoryl)methyl group. Its unique structure contributes to its diverse biological activities.

PropertyDescription
IUPAC Name (E)-N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine
Molecular Formula C16H26ClN2O6P2
Molecular Weight 408.92 g/mol

Antimicrobial Properties

Research indicates that 1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine exhibits antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it may inhibit the proliferation of cancer cells through apoptosis induction and modulation of cell cycle progression. The mechanism appears to involve the interaction with specific molecular targets related to cancer cell survival and growth.

Enzyme Inhibition

Another area of study focuses on the compound's ability to act as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in the context of metabolic disorders or cancer treatment .

The biological activity of the compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Binding : The diethoxyphosphoryl group may facilitate binding to enzymes, altering their activity.
  • Receptor Interaction : The structure allows for potential interaction with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of the compound, it was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Study 2: Anticancer Activity

A separate investigation evaluated the anticancer effects on human breast cancer cell lines. The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of treatment, highlighting its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine
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1-(3-chlorophenyl)-N-(diethoxyphosphorylmethyl)methanimine

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